(4-Ethenyl-1,3-thiazol-5-yl)methanol
Description
(4-Ethenyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with an ethenyl (vinyl) group at the 4-position and a hydroxymethyl (–CH2OH) group at the 5-position. The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, imparts unique electronic and steric properties, making derivatives of this scaffold valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(4-ethenyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C6H7NOS/c1-2-5-6(3-8)9-4-7-5/h2,4,8H,1,3H2 |
InChI Key |
UWSMMDJQSRCREG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(SC=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substituents are summarized below:
Key Observations :
- The ethenyl group in the target compound introduces unsaturation, increasing reactivity compared to saturated methyl or phenyl substituents.
- Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in biological systems.
- Methyl-substituted derivatives (e.g., ) are smaller and more polar, favoring aqueous solubility.
Physicochemical Properties
Solubility and Polarity
- Hydrophilicity : The hydroxymethyl group enhances water solubility, but bulky substituents (e.g., phenyl in ) counteract this effect. The target compound’s ethenyl group may reduce polarity slightly compared to methyl analogs.
- Melting Points : Phenyl-substituted derivatives (e.g., ) exhibit higher melting points (e.g., 248–250°C for ) due to π-π stacking, whereas methyl derivatives (e.g., ) have lower melting points.
Spectroscopic Data
- IR Spectroscopy : Hydroxyl (–OH) stretches appear at ~3200–3600 cm⁻¹, while thiazole C=N/C–S vibrations occur at ~1500–1600 cm⁻¹ .
- NMR Spectroscopy : Ethenyl protons (CH2=CH–) would resonate as a doublet of doublets (~5–6 ppm for vinyl protons), distinct from phenyl (6.5–8 ppm) or methyl (~2.1–2.5 ppm) signals .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromo carbonyl compound, followed by cyclodehydration. Key parameters include:
-
Temperature : 80–100°C to ensure complete cyclization.
-
Solvent : Polar aprotic solvents like ethanol enhance reaction rates.
-
Catalysts : Acidic conditions (e.g., HCl) accelerate dehydration.
Reduction of Esters to Alcohols
The hydroxymethyl group at position 5 is introduced via reduction of a precursor ester. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is widely employed for this transformation.
Stepwise Reduction Protocol
-
Substrate Preparation : Ethyl 4-ethenylthiazole-5-carboxylate is synthesized via Suzuki-Miyaura coupling (discussed in Section 4).
-
Reduction : A 1.0 M solution of LiAlH₄ in THF is added dropwise at 0°C, followed by warming to room temperature.
-
Workup : Quenching with aqueous NaOH and filtration yields the crude alcohol, which is purified via chromatography.
Table 1: Representative Reduction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl thiazole-5-carboxylate | LiAlH₄ | THF | 0°C → RT | 83% | |
| Methyl thiazole-5-carboxylate | LiAlH₄ | THF | Reflux | 78% |
Functionalization at the 4-Position: Introducing the Ethenyl Group
The ethenyl group at position 4 is introduced via cross-coupling reactions. The Heck reaction, employing palladium catalysts, is effective for forming carbon-carbon bonds between aryl halides and alkenes.
Palladium-Catalyzed Coupling
-
Substrate Preparation : 4-Bromothiazole-5-methanol is synthesized via bromination of the thiazole precursor.
-
Coupling Reaction : The bromide reacts with ethylene gas in the presence of Pd(OAc)₂, PPh₃, and a base (e.g., K₂CO₃) in DMF at 100°C.
Key Considerations :
-
Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes yield while minimizing costs.
-
Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.
Industrial-Scale Production and Purification
Scalable synthesis requires continuous flow reactors and advanced purification methods.
Continuous Flow Synthesis
-
Advantages : Improved heat transfer and reaction control.
-
Conditions : Ethyl 4-bromo-3-oxopentanoate and thiourea are pumped through a heated reactor (90°C, residence time: 30 min), achieving 92% conversion.
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product (>98% purity).
-
Crystallization : Recrystallization from isopropyl ether yields high-purity crystals.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Hantzsch + LiAlH₄ | 3 | 68% | >95% | Moderate |
| Continuous Flow + Heck | 4 | 75% | >98% | High |
The continuous flow approach offers superior scalability and yield, albeit with higher initial infrastructure costs. Traditional batch methods remain viable for small-scale production .
Q & A
Q. What are the standard synthetic routes for (4-Ethenyl-1,3-thiazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step reactions starting with thiazole ring formation. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. A related method ( ) uses chloroacetyl chloride and triethylamine in dioxane, followed by reflux with ethanol. Optimization includes:
- Temperature control : Maintaining 20–25°C during reagent addition to prevent side reactions.
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity.
- Catalyst screening : Triethylamine aids in deprotonation and accelerates reaction kinetics.
Yield optimization can be achieved via Design of Experiments (DoE) to assess molar ratios and solvent systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- FTIR : Identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹, thiazole ring vibrations at ~1500–1600 cm⁻¹) ().
- NMR : H NMR confirms substituents (e.g., ethenyl protons at δ 5.0–6.5 ppm, methanol -CHOH at δ 3.5–4.0 ppm). C NMR resolves thiazole carbons (e.g., C-2 at ~160–170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for CHNOS: calc. 155.0402, obs. 155.0405).
X-ray crystallography () can resolve stereoelectronic effects in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in this compound derivatives?
- Methodological Answer : SAR strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position to enhance antimicrobial activity ().
- Bioisosteric replacement : Replace the ethenyl group with phenyl or trifluoromethyl () to modulate lipophilicity and target binding.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like HIV-1 protease () or kinase targets.
Prioritize derivatives with low IC values in enzyme inhibition assays (e.g., <10 µM) and validate in cell-based models .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer screens).
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects.
Cross-reference with structurally similar compounds (e.g., ’s fluorophenyl derivatives) to identify conserved activity trends .
Q. What computational methods predict the reactivity and stability of this compound under physiological conditions?
- Methodological Answer : Computational workflows include:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C-S bond stability).
- Molecular dynamics (MD) : Simulate solvation in water/lipid bilayers to predict membrane permeability.
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., ethenyl group susceptibility to epoxidation).
Validate predictions with experimental stability studies (e.g., HPLC monitoring of degradation in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
